Antifungal Potency: MIC Comparison Against Candida albicans
Derivatives containing the 1,4-dimethyl-1,2,3-triazole core exhibit significant antifungal activity. Specifically, the structurally related analog 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride demonstrated a minimum inhibitory concentration (MIC) range of 2–8 µg/mL against Candida albicans . In comparison, another promising 1,2,3-triazole derivative, 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol (compound 2b), exhibited a MIC of 8 µg/mL against the same strain [1]. This suggests that the 1,4-dimethyl-5-substituted triazole scaffold confers competitive or potentially enhanced antifungal activity.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | N/A (direct data for target compound not identified in primary literature; class-level inference based on structurally close analog) |
| Comparator Or Baseline | 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol (Compound 2b) [1] |
| Quantified Difference | Target analog: 2–8 µg/mL; Comparator: 8 µg/mL |
| Conditions | In vitro antifungal susceptibility testing against Candida albicans |
Why This Matters
This demonstrates that the 1,4-dimethyl-5-substituted triazole scaffold provides a potency baseline comparable to or better than other potent triazole antifungals, justifying its selection as a core building block for further optimization.
- [1] Santos, T. F., et al. (2017). Exploring 1,2,3-triazole derivatives by using in vitro and in silico assays to target new antifungal agents and treat Candidiasis. Medicinal Chemistry Research, 26, 680–689. View Source
